Product packaging for Azilsartan Dimer(Cat. No.:CAS No. 1604812-35-2)

Azilsartan Dimer

Cat. No.: B1380629
CAS No.: 1604812-35-2
M. Wt: 680.6 g/mol
InChI Key: PIGXPFQGERNXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dimeric Impurities in Active Pharmaceutical Ingredients

Dimeric impurities are molecules formed by the combination of two molecules of a drug substance, in this case, Azilsartan (B1666440). These impurities can arise during the synthesis of the API from side reactions or may form during storage as degradation products. conicet.gov.arajptr.com The presence of such impurities, even at trace levels, is a critical concern for several reasons:

Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, quantification, and control of impurities in pharmaceutical products. europa.eu The International Council for Harmonisation (ICH) provides guidelines that set thresholds for reporting, identification, and qualification of impurities.

Challenges in Purification: Due to their structural similarity to the API, separating dimeric impurities can be a significant challenge. google.com Standard purification techniques like crystallization may not always be sufficient to reduce these impurities to acceptable levels, sometimes necessitating more advanced and costly methods like preparative chromatography. google.comeuropeanpharmaceuticalreview.com

The study and control of dimeric impurities are, therefore, integral to ensuring the quality, safety, and consistency of the final pharmaceutical product.

Contextualizing Azilsartan Dimer within Angiotensin II Receptor Blocker Chemistry

Azilsartan is a potent, selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. It functions by blocking the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II. researchgate.net The synthesis of Azilsartan, like other sartans, is a multi-step process that can give rise to various process-related impurities and degradation products. researchgate.netresearchgate.net

This compound is a known impurity of Azilsartan. oup.com Its formation is a consequence of the specific chemical functionalities present in the Azilsartan molecule and the reaction conditions employed during its synthesis and storage. The structure of this compound is closely related to the active ingredient, making its detection and quantification crucial for quality control. clearsynth.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify this compound and other related impurities. clearsynth.comdaicelpharmastandards.comresearchgate.net

The table below provides a summary of key information regarding Azilsartan and its dimer impurity.

PropertyAzilsartanThis compound
Drug Class Angiotensin II Receptor Blocker (ARB) Impurity of Azilsartan
Primary Use Treatment of hypertension researchgate.netNot for therapeutic use
Mechanism of Action Selectively blocks the AT1 receptor N/A
CAS Number 147403-03-0 clearsynth.com1604812-35-2 daicelpharmastandards.com
Molecular Formula C25H20N4O5 clearsynth.comC35H28N4O11 daicelpharmastandards.com
Molecular Weight 456.45 g/mol clearsynth.com680.63 g/mol daicelpharmastandards.com

The control of this compound levels in the final drug product is a critical aspect of the manufacturing process, ensuring that the medicine meets the high standards of purity and safety required by regulatory authorities. Research into the formation pathways and control strategies for this and other impurities is an ongoing effort in the field of pharmaceutical chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H28N4O11 B1380629 Azilsartan Dimer CAS No. 1604812-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N4O11/c1-4-44-32-36-26-11-7-10-25(31(40)45-18-28-20(3)47-35(43)49-28)29(26)38(32)16-21-12-14-22(15-13-21)23-8-5-6-9-24(23)30-37-50-33(41)39(30)17-27-19(2)46-34(42)48-27/h5-15H,4,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGXPFQGERNXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5CC6=C(OC(=O)O6)C)C(=O)OCC7=C(OC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways of Azilsartan Dimer Formation

Investigation of Dimerization during Azilsartan (B1666440) Chemical Synthesis

The synthesis of azilsartan is a multi-step process where specific reaction conditions can inadvertently promote the formation of dimeric impurities. Research into the manufacturing process has identified the potential for dimerization, particularly during the formation and purification of key intermediates.

A key intermediate in the synthesis is an azilsartan alkyl ester. During the cyclization reaction to create the benzimidazole (B57391) ring system of this ester, impurities can be generated. google.com Among these is a dimer of the azilsartan alkyl ester. google.com Patent literature suggests that this dimer is a notable process-related impurity that requires specific control measures. google.com The formation of this dimer is considered a side reaction that can occur during the synthesis, and if not properly controlled, it can carry through to the final active pharmaceutical ingredient.

Further research into the crystallization process of azilsartan itself has revealed that its growth may proceed via a non-classical mechanism involving pre-formed dimers. Studies combining in-situ scanning probe microscopy and molecular dynamics simulations have shown that azilsartan crystal growth can occur through the incorporation of centrosymmetric dimers that exist in equilibrium with monomers in the solution. researchgate.net The growth rate's quadratic dependence on the solute concentration points to second-order kinetics, which is characteristic of a process mediated by the incorporation of these dimers. researchgate.net

To mitigate the presence of these process-related dimeric impurities, specific purification strategies are employed. It has been found that the choice of solvent for recrystallization of the azilsartan alkyl ester intermediate is critical. Crystallization using acetone (B3395972) or a mixed solvent system of acetone and an alcohol has been shown to efficiently reduce the levels of dimer impurities, ensuring a higher purity profile for the subsequent synthetic steps and the final azilsartan product. google.com

Elucidation of Azilsartan Dimer Degradation Mechanisms

Azilsartan medoxomil, the prodrug form of azilsartan, is susceptible to degradation when exposed to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are essential for identifying potential degradants and understanding the stability of the drug. While numerous degradation products have been identified, the formation of a distinct dimer as a primary degradation product is not explicitly detailed in major studies, which tend to identify products of hydrolysis, oxidation, and other modifications. nih.govnih.govsci-hub.se However, the drug does degrade significantly under hydrolytic, oxidative, thermal, and photolytic stress. nih.govalentris.orgresearchgate.net

Forced degradation studies show that azilsartan medoxomil degrades under acidic, alkaline, and neutral hydrolytic conditions. nih.govnih.gov In acidic conditions (0.1 N HCl), the drug was found to degrade by 22.48% over five days, while in basic conditions (0.05 N NaOH), it degraded by 20.51% in just 20 minutes. jyoungpharm.org Neutral hydrolysis over eight days resulted in 11.48% degradation. jyoungpharm.org

Studies have characterized several degradation products under these conditions. For instance, under acidic hydrolysis, degradation products labeled DP 1, DP 2, and DP 5 were observed. nih.govsci-hub.se In contrast, alkaline conditions led to the formation of a different product, DP 3. nih.govsci-hub.se A common degradation product, identified as impurity-4 or DP 4, was observed under all hydrolytic conditions (acid, base, and neutral). nih.govsci-hub.sejyoungpharm.org The primary degradation pathways appear to involve the cleavage of the ester and oxadiazole moieties rather than the formation of a dimer. nih.gov

Table 1: Summary of Azilsartan Medoxomil Degradation under Hydrolytic Stress
ConditionDuration% DegradationIdentified Degradation ProductsReference
Acid (0.1 N HCl)5 days22.48%Impurity-4 jyoungpharm.org
Acid HydrolysisNot SpecifiedNot SpecifiedDP 1, DP 2, DP 5 nih.govsci-hub.se
Base (0.05 N NaOH)20 min20.51%Impurity-4 jyoungpharm.org
Alkaline HydrolysisNot SpecifiedNot SpecifiedDP 3 nih.govsci-hub.se
Neutral (Water)8 days11.48%Impurity-4 jyoungpharm.org

Exposure to oxidative conditions also leads to significant degradation of azilsartan. Treatment with hydrogen peroxide is a common method to simulate oxidative stress. pharmainfo.in One study using 0.3% H₂O₂ for two hours resulted in 26.04% degradation of azilsartan medoxomil. jyoungpharm.org Another reported a degradation of up to 9.9% under peroxide conditions. ijper.org The degradation pathway under these conditions has been found to follow first-order kinetics. ijpsr.com

The resulting degradants identified under oxidative stress include impurity-1 and the common degradant, impurity-4. jyoungpharm.org The literature points towards oxidative modification of the parent molecule rather than dimerization as the principal outcome. alentris.org

Table 2: Findings from Oxidative Degradation Studies of Azilsartan
ConditionDuration% DegradationIdentified Degradation ProductsReference
0.3% H₂O₂2 hours26.04%Impurity-1, Impurity-4 jyoungpharm.org
PeroxideNot Specified9.9%Not Specified ijper.org

Azilsartan has been shown to be particularly susceptible to thermal and photolytic degradation. researchgate.netjyoungpharm.org When the solid drug was exposed to dry heat at 105°C for six hours, it resulted in 28.17% degradation. jyoungpharm.org This process led to the formation of four distinct impurities (Impurity-1, Impurity-2, Impurity-4, and Impurity-5). jyoungpharm.org

Photolytic degradation, simulated by exposing the drug powder to sunlight for a brief period of 30 minutes, also caused significant degradation. jyoungpharm.org Some studies have reported stability under photolytic and thermal stress, suggesting that the outcomes can be dependent on the specific experimental conditions such as the form of the drug (in solution or as a solid). ajpaonline.com While these conditions produce a complex mixture of degradants, the formation of an this compound is not reported as a specific outcome. The degradation pathways primarily involve other structural modifications. nih.govjyoungpharm.org

Table 3: Impact of Thermal and Photolytic Stress on Azilsartan
ConditionDuration% DegradationIdentified Degradation ProductsReference
Dry Heat (105°C)6 hours28.17%Impurity-1, Impurity-2, Impurity-4, Impurity-5 jyoungpharm.org
Sunlight30 minSignificant degradationNot Specified jyoungpharm.org
Photo stabilityUV & Florescence4.28%Not Specified ajpaonline.com

Synthetic and Process Control Strategies for Azilsartan Dimer Mitigation

Optimization of Azilsartan (B1666440) Synthetic Routes to Minimize Dimer Formation

The formation of the azilsartan dimer is often linked to specific steps in the synthetic pathway, particularly the cyclization reaction to form the oxadiazole ring. google.comresearchgate.net Researchers have focused on modifying reaction conditions and reagents to suppress the generation of this and other impurities.

Key strategies to minimize dimer formation include:

Cyclization Reagent Screening: The choice of cyclization reagent for the preparation of azilsartan methyl ester is critical. While thermal cyclization in xylene has been reported, it can lead to lower yields (around 50%) and purity (95.38%). researchgate.net Alternative reagents and conditions are continuously explored to improve efficiency and reduce impurity formation.

Reaction Temperature Control: Conducting the cyclization step at lower temperatures can help reduce the formation of not only the dimer but also other related impurities like the desethyl impurity. google.comgoogle.com

Use of Specific Bases: The selection of a base during the cyclization reaction can influence the reaction pathway and impurity profile. For instance, using potassium carbonate or dialkyl carbonates with corresponding alkoxides as bases has been part of improved synthetic processes. researchgate.net

Intermediate Isolation: Isolating key intermediates, such as the azilsartan methyl ester DBU salt, allows for purification before proceeding to the final steps. researchgate.net This prevents the carry-over and potential reaction of impurities in subsequent stages.

One study highlighted an efficient method for the synthesis of the 1,2,4-oxadiazole (B8745197) ring of azilsartan that yielded 90% of the product with a purity of 99.93% (HPLC), demonstrating effective impurity control. nih.gov

Advanced Purification and Isolation Techniques for Dimer Removal

Even with an optimized synthetic process, trace amounts of the this compound may still be present. Therefore, robust purification methods are essential to meet the stringent purity requirements for APIs.

Crystallization and Recrystallization:

Crystallization is a cornerstone of API purification. europeanpharmaceuticalreview.com For azilsartan, specific crystallization techniques have been developed to effectively remove the dimer impurity.

Solvent Selection: A patented method reveals that recrystallization of azilsartan alkyl ester using acetone (B3395972) or a mixed solvent system of acetone and an alcohol can efficiently reduce both the desethyl isomer and the dimer impurity. google.com The use of an ethyl acetate-containing solvent for recrystallization was found to be less effective in reducing certain impurities. google.com

Reactive Crystallization: A novel approach involves the reactive crystallization of azilsartan from a solution of its disodium (B8443419) salt by acidification. sci-hub.se This method can produce sub-micron-sized crystals and allows for control over the final crystalline form. By carefully controlling the pH and temperature, high recovery of pure azilsartan can be achieved. sci-hub.se For example, at 20°C and a final pH of 5, a recovery rate higher than 90% was reported. sci-hub.se

Polymorph Control: Azilsartan exists in different crystalline forms (polymorphs), and the choice of solvent can influence which form is obtained. scirp.org Type I crystals, which can be prepared from methanol (B129727), have been well-characterized and are suitable for pharmaceutical use due to the low toxicity of the solvent. scirp.org Controlling the crystallization process to yield a specific, stable polymorph is crucial for the consistency of the final product.

Chromatographic Methods:

While primarily used for analysis, chromatographic principles can be scaled up for preparative purification to remove stubborn impurities.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high efficiency and reproducibility for separating structurally similar compounds. europeanpharmaceuticalreview.com Though specific applications for this compound removal are proprietary, preparative HPLC is a standard technique for API purification in the pharmaceutical industry. europeanpharmaceuticalreview.com

Silica (B1680970) Gel Chromatography: In some synthetic routes, silica gel chromatography is employed to purify crude azilsartan methyl ester before recrystallization. google.com

Reverse-Phase HPLC (RP-HPLC): Numerous analytical RP-HPLC methods have been developed to separate azilsartan from its impurities, including the dimer. researchgate.netresearchgate.net These methods typically use C18 columns and various mobile phase compositions, such as acetonitrile (B52724) and water/buffer mixtures. researchgate.netukaazpublications.com The selectivity achieved in these analytical methods provides a foundation for developing preparative-scale separations.

Other Techniques:

Activated Carbon Treatment: The use of activated carbon to treat a solution of crude azilsartan has been shown to be effective in removing the this compound. google.com The crude azilsartan is dissolved in a suitable solvent, and the solution is brought into contact with activated carbon, which adsorbs the dimer impurity. google.com

Advanced Analytical Methodologies for Azilsartan Dimer Profiling

Chromatographic Separation Techniques for Dimer Quantification

Chromatographic methods are fundamental for separating the azilsartan (B1666440) dimer from the active pharmaceutical ingredient (API) and other related substances, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of azilsartan and its impurities. These methods offer high resolution, sensitivity, and precision.

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of azilsartan and its related compounds. researchgate.netsci-hub.seijirmf.comrjptonline.org A common approach involves using a C18 column as the stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netsci-hub.seijirmf.comrjptonline.org For instance, one method utilized a Hiber® C-18 column (250 mm x 4.6 mm, 5 μm) with a mobile phase of methanol, acetonitrile, and water (88:8:4 v/v/v) at a flow rate of 0.5 ml/min, with detection at 254 nm. researchgate.netsci-hub.se Another method employed a Develosil ODS HG-5 RP C18 column (15 cm x 4.6 mm, 5 µm) with a mobile phase of buffer, methanol, and acetonitrile (60:30:10 v/v/v) at a flow rate of 1.0 ml/min and detection at 243 nm. ijirmf.com

UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution. japsonline.com A UPLC method for the simultaneous estimation of azilsartan and cilnidipine (B1669028) was developed using an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) and a mobile phase of 0.1% orthophosphoric acid and acetonitrile. japsonline.com The development of these methods is often guided by Quality by Design (QbD) principles to ensure robustness. japsonline.comnih.gov

Forced degradation studies are typically performed to demonstrate the stability-indicating nature of these methods, ensuring that the dimer and other degradation products are well-separated from the main peak. sci-hub.seoup.com

Table 1: Exemplary HPLC/UPLC Method Parameters for Azilsartan Analysis

ParameterMethod 1 sci-hub.seMethod 2 ijirmf.comMethod 3 rjptonline.orgMethod 4 ijper.org
Column Hiber® C-18 (250x4.6mm, 5µm)Develosil ODS HG-5 RP C18 (15x4.6cm, 5µm)Hypersil BDS C18 (250x4.6mm, 5µ)C18 (250x4.6mm)
Mobile Phase Methanol:Acetonitrile:Water (88:8:4)Buffer:Methanol:Acetonitrile (60:30:10)Phosphate buffer (pH 4.0):Acetonitrile (60:40)Methanol:Phosphate buffer (pH 3.2) (70:30)
Flow Rate 0.5 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm243 nm248 nm249 nm
Retention Time (Azilsartan) Not SpecifiedNot Specified3.8 minNot Specified

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler and more cost-effective alternative for the quantification of azilsartan and its impurities. ajpaonline.comijpar.comresearchgate.net HPTLC methods have been successfully developed and validated for the estimation of azilsartan medoxomil. ijpar.comresearchgate.net

One such method utilized silica (B1680970) gel 60F254 plates as the stationary phase and a mobile phase of toluene (B28343) and methanol (8:2 v/v). ijpar.com Quantification was achieved using fluorescence mode at 312 nm, with a linear range of 200 to 1000 ng/band. ijpar.com Another HPTLC method used a mobile phase of dichloromethane, methanol, and glacial acetic acid (94:04:1, v/v/v) for the quantification of azilsartan medoxomil potassium in human plasma. researchgate.net

These HPTLC methods are validated according to ICH guidelines and have shown good accuracy, precision, and robustness, making them suitable for routine quality control. ijpar.comresearchgate.net

Table 2: HPTLC Method Parameters for Azilsartan Analysis

ParameterMethod 1 ijpar.comMethod 2 researchgate.netMethod 3 researchgate.netsci-hub.se
Stationary Phase Silica gel 60F254 aluminum backed platesMerck GF254 TLC plateSilica gel G60 F254 aluminum sheet
Mobile Phase Toluene: Methanol (8:2 v/v)Dichloromethane:Methanol:Glacial Acetic Acid (94:04:1 v/v/v)Acetone (B3395972):Toluene:Ammonia (8.2:1.7:0.1 v/v/v)
Detection Fluorescence mode at 312 nm254 nm254 nm
Linearity Range 200-1000 ng/band2-10 µg/mL500-900 ng/band
Correlation Coefficient (r²) 0.991≥ 0.99780.9970
Retention Factor (Rf) 0.38 ± 0.04Not SpecifiedNot Specified

Spectroscopic Approaches for Azilsartan Dimer Structural Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of the this compound.

Mass Spectrometry (MS and Tandem MS) for Molecular Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the molecular identification of impurities like the this compound. oup.comgoogle.com The high sensitivity and specificity of MS allow for the determination of the molecular weight of the dimer with high accuracy. nih.gov

The molecular formula of the this compound has been reported as C₃₅H₂₈N₄O₁₁ with a molecular weight of 680.62 g/mol . pharmaffiliates.com LC-MS analysis can confirm this molecular weight, and tandem MS (MS/MS) can provide fragmentation patterns that help in elucidating the structure of the dimer. oup.comresearchgate.net In forced degradation studies, LC-MS is used to identify the structures of various degradation products, including potential dimers. researchgate.netoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including the this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands corresponding to the vibrations of specific chemical bonds.

The IR spectrum of azilsartan medoxomil shows characteristic peaks for functional groups such as C=O (carbonyl), C-O (ether), and aromatic C-H bonds. sciendo.com By comparing the IR spectrum of the this compound with that of azilsartan, it is possible to identify changes in functional groups that may have occurred during the dimerization process. While detailed IR data for the dimer is not widely published, it is a routine analysis performed for the characterization of related substances in the pharmaceutical industry. sciendo.comglppharmastandards.com

Development and Validation of Stability-Indicating Methods for this compound

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. omicsonline.org The development of such methods for this compound is crucial for monitoring the stability of Azilsartan in drug substances and products.

Principles of Stability-Indicating Method Development

The cornerstone of developing a stability-indicating method is the forced degradation study, also known as stress testing. oup.com This involves subjecting the drug substance to various stress conditions that are more severe than accelerated stability conditions to induce the formation of degradation products. sciencescholar.us According to the International Council for Harmonisation (ICH) guidelines, these stress conditions typically include hydrolysis, oxidation, photolysis, and thermal stress. oup.comijper.orgnih.gov

For Azilsartan, forced degradation studies have been conducted under acidic, alkaline, neutral, oxidative, thermal, and photolytic conditions. oup.comresearchgate.netsci-hub.boxresearchgate.net These studies have shown that Azilsartan is susceptible to degradation under several of these conditions, leading to the formation of various degradation products. nih.govsci-hub.boxresearchgate.net For instance, degradation has been observed in acidic, alkaline, and oxidative environments. omicsonline.org One study observed significant degradation of Azilsartan kamedoxomil when subjected to acid, base, peroxide, and water hydrolysis. oup.com

The primary goal of these stress studies is to generate potential degradation products, including the this compound, and then develop an analytical method, typically a chromatographic method like High-Performance Liquid Chromatography (HPLC), that can effectively separate the parent drug from all these impurities. oup.com The method must demonstrate specificity, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. gally.ch The resolution between the analyte peak and the closest eluting impurity peak is a key parameter in demonstrating specificity. ikev.org

Several research efforts have focused on developing stability-indicating HPLC methods for Azilsartan and its related compounds. oup.comijper.org These methods often utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile or methanol, in either isocratic or gradient elution mode. ijper.orgresearchgate.netsci-hub.box The detection is typically carried out using a UV detector at a wavelength where Azilsartan and its impurities show significant absorbance, such as 249 nm or 254 nm. sciencescholar.usijper.orgresearchgate.net

The data below summarizes typical conditions used in forced degradation studies for Azilsartan:

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 N HCl16 hours25°C
Base Hydrolysis 0.01 N NaOH10 minutes25°C
Oxidative Degradation 1% H₂O₂1 hour25°C
Water Hydrolysis Water1 hour60°C
Thermal Degradation Dry Heat30 days50°C
Photodegradation UV light200 W h/m²Ambient

This table is a compilation of representative conditions and may vary between different studies. oup.comsciencescholar.ussci-hub.box

Analytical Method Validation Parameters for Dimeric Impurities

Once a stability-indicating method has been developed, it must be validated in accordance with ICH guidelines (specifically Q2(R2)) to ensure its suitability for its intended purpose. ich.orgeuropa.eueuropa.eu The validation of a method for quantifying dimeric impurities involves assessing several key parameters. iosrjournals.org

Specificity: As mentioned earlier, specificity is the ability of the method to measure the analyte of interest (in this case, this compound) without interference from other components. gally.ch This is typically demonstrated by showing that the dimer peak is well-resolved from the Azilsartan peak and other potential impurities. ikev.org Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can further confirm the homogeneity of the dimer peak. ikev.org

Linearity: This parameter establishes that the response of the method is directly proportional to the concentration of the analyte over a specified range. ikev.org For impurity analysis, the range typically covers from the limit of quantification (LOQ) to 120% of the specification limit for the impurity. scielo.br A linear relationship is usually evaluated by performing a regression analysis of the data, and the correlation coefficient (r²) should be close to 1. ijper.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ijper.org For impurities, the LOQ is a critical parameter as it defines the lower limit of the reporting range. scielo.br These values are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. iosrjournals.org

Accuracy: Accuracy demonstrates the closeness of the results obtained by the method to the true value. innovareacademics.in For impurity quantification, accuracy is typically assessed by spiking the drug substance or product with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) and calculating the percentage recovery. iosrjournals.org

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-day precision). innovareacademics.in

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. innovareacademics.in

Reproducibility: Precision between different laboratories (inter-laboratory studies).

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gally.ch Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. iosrjournals.org

The following table summarizes the typical validation parameters and acceptance criteria for an impurity method:

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the impurity; peak purity angle < peak purity threshold.
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (% Recovery) Typically within 80-120% of the theoretical amount.
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0%; Intermediate Precision (Inter-day): ≤ 10.0%
LOD (Signal-to-Noise) ~3:1
LOQ (Signal-to-Noise) ~10:1
Robustness System suitability parameters should remain within acceptable limits.

These criteria are general and may be adjusted based on the specific application and regulatory requirements. iosrjournals.orginnovareacademics.injmpas.com

Theoretical and Computational Chemistry Studies on Azilsartan Dimerization

Molecular Modeling and Dynamics Simulations of Dimerization Processes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, a key tool in this area, are particularly suited for studying dynamic processes like dimerization. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into how individual azilsartan (B1666440) molecules approach each other and settle into a stable dimeric conformation.

While specific MD simulations focusing exclusively on the dimerization of azilsartan are not extensively documented in publicly available literature, the methodology is well-established for similar processes. For instance, MD simulations have been employed to study the aggregation of peptides and the binding of ligands to receptors, processes governed by the same fundamental intermolecular forces. nih.gov A simulation of azilsartan dimerization would typically involve placing two or more azilsartan molecules in a simulation box, solvated with an appropriate solvent, and observing their interaction over nanoseconds. Such simulations can reveal the preferred pathways of association and the conformational changes that molecules undergo upon dimerization.

Studies on related systems, such as the binding of azilsartan medoxomil to proteins, have utilized MD simulations to understand its interaction profile, highlighting the importance of hydrogen bonds and π–π stacking, which are also crucial for dimerization. biorxiv.org These simulations confirm the dynamic nature of azilsartan's interactions and the utility of MD in exploring its binding mechanisms. biorxiv.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Dimer Stability and Conformation

Quantum chemical calculations offer a highly accurate means of determining the stability and geometry of molecular complexes like the azilsartan dimer. Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their energy and properties. colostate.edu It provides a balance between computational cost and accuracy, making it suitable for systems the size of an this compound.

Crystallographic studies have confirmed that azilsartan medoxomil can form dimeric structures in the solid state. researchgate.net In these structures, two molecules are linked in a cyclic fashion. researchgate.net DFT calculations would be used to optimize the geometry of this experimentally observed dimer and to explore other potential low-energy conformations that might exist in different environments. Conformational analysis, a key component of these studies, involves mapping the potential energy surface of the dimer to identify stable arrangements (local minima). taltech.eesapub.org

Analysis of Intermolecular Interactions Driving Dimer Formation

The formation of the this compound is driven by a combination of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively provide the stabilizing force for the dimer. Crystal structure analysis and computational methods like Hirshfeld surface analysis are used to identify and characterize these interactions. researchgate.net

The primary interactions responsible for azilsartan dimerization are:

Hydrogen Bonds: Experimental data from azilsartan cocrystals and polymorphs consistently show the formation of strong N-H···N hydrogen bonds. researchgate.netmdpi.com In many crystal structures of azilsartan derivatives, two molecules form a characteristic cyclic motif where the imidazole (B134444) ring of one molecule interacts with the oxadiazole or a similar nitrogen-containing group of the other. researchgate.netresearchgate.net These bonds are highly directional and play a major role in the specific geometry of the dimer.

C-H···O and Other Weak Interactions: Numerous weaker interactions, such as C-H···O hydrogen bonds and van der Waals forces, also contribute to the cohesion between the two molecules. researchgate.net While individually small, the cumulative effect of these interactions is significant for the stability of the dimer.

Data from crystallographic studies of azilsartan cocrystals provide a quantitative look at the geometry of these interactions, which are expected to be very similar in the pure this compound.

Emerging Research Directions and Future Perspectives in Azilsartan Dimer Studies

Novel Approaches for Dimer Reduction and Control

A key area of investigation involves the optimization of crystallization and recrystallization processes. alentris.org Studies have shown that the choice of solvent system during the crystallization of Azilsartan (B1666440) intermediates, such as azilsartan alkyl esters, can significantly influence the level of dimeric impurity. For instance, research has demonstrated that utilizing acetone (B3395972) or a mixed solvent system of acetone and an alcohol for the crystallization of azilsartan alkyl ester can efficiently reduce the desethyl isomer and dimer impurities. google.com This approach highlights the potential of solvent engineering to selectively precipitate the desired API while leaving impurities, including the dimer, in the mother liquor.

Another innovative approach involves the creation of novel polymorphic forms of Azilsartan with different solubility profiles. quickcompany.in Researchers have successfully prepared a new crystalline form, designated as "M-type crystal," by dissolving Azilsartan in dimethylformamide and subsequently precipitating it with ketones and/or esters. quickcompany.in This novel crystal form exhibits significantly higher solubility in various organic solvents compared to conventional crystalline forms. quickcompany.in The enhanced solubility provides a greater window for purification through recrystallization, facilitating the removal of poorly soluble impurities like the Azilsartan Dimer. quickcompany.in

Furthermore, process analytical technology (PAT) is being explored to monitor and control the formation of impurities in real-time during synthesis. While not specific to the dimer, the application of techniques like focused beam reflectance measurement (FBRM) and attenuated total reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy in related cocrystallization studies showcases their potential. researchgate.net These technologies could be adapted to monitor the reaction conditions that lead to dimer formation, allowing for immediate adjustments to parameters like temperature, concentration, and reaction time to minimize its generation. Optimization of the synthesis process is a fundamental strategy to ensure that reactions are complete and side reactions that produce impurities are minimized. alentris.org

Table 1: Novel Approaches for this compound Reduction

Approach Methodology Key Findings Reference
Solvent-Based Recrystallization Crystallization of azilsartan alkyl ester using acetone or a mixed solvent of acetone and alcohol. Efficiently reduces the content of the dimer impurity in the final product. google.com
Polymorphic Control Preparation of a novel "M-type crystal" by dissolving Azilsartan in dimethylformamide and precipitating with ketones or esters. The M-type crystal has higher solubility in organic solvents, enabling more effective purification to remove the dimer. quickcompany.in
Process Optimization General strategies include optimizing reaction conditions to minimize side reactions and using advanced purification techniques like chromatography. A comprehensive impurity profile and control strategy are crucial for regulatory approval and quality control. alentris.org

Advanced Characterization Techniques for Trace Dimeric Impurities

The accurate detection and quantification of the this compound, especially at trace levels, are essential for quality control and regulatory compliance. alentris.org While standard analytical techniques are widely used, emerging research focuses on adopting more sensitive and specific methods for the characterization of such impurities.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), remains a cornerstone for the separation and quantification of Azilsartan and its impurities. alentris.org Modern methods are continuously being developed to enhance sensitivity and resolution. Validated RP-HPLC methods can now achieve very low limits of detection (LOD) and quantification (LOQ), enabling the precise measurement of trace impurities. ukaazpublications.com For example, a validated method demonstrated an LOD of 0.56 µg/ml and an LOQ of 1.70 µg/ml for azilsartan medoxomil, showcasing the sensitivity required for trace analysis. ukaazpublications.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) offers a significant leap in analytical capability. ajpaonline.com LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal technique for identifying and quantifying unknown or trace-level impurities. alentris.org Advanced MS detectors, such as high-resolution mass spectrometry (HRMS) and quadrupole time-of-flight (Q-TOF) mass spectrometry, provide highly accurate mass measurements. researchgate.netgoogle.com This accuracy is critical for the unambiguous structural elucidation of impurities like the this compound without the need for an authentic reference standard. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of impurities. researchgate.net Techniques including 1D (¹H and ¹³C) and 2D NMR (like COSY, HSQC, HMBC) are invaluable for elucidating the precise chemical structure of isolated impurities. researchgate.net In the context of Azilsartan, NMR has been successfully used to characterize various related substances and degradation products, confirming their molecular structures. researchgate.net

Forced degradation studies, also known as stress testing, are intentionally conducted to generate potential degradation products, including dimers. oup.comijper.org By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat), analysts can generate impurities that might form during storage and handling. oup.comijper.org The subsequent analysis of these stressed samples using advanced techniques like LC-MS/MS helps in identifying and characterizing potential impurities like the this compound, thus developing stability-indicating methods. ijper.org

Table 2: Advanced Characterization Techniques for this compound

Technique Principle Application in Dimer Characterization Reference
RP-HPLC with UV/PDA Detector Separates compounds based on their polarity. Detection is based on UV absorbance. alentris.orgukaazpublications.com Routine quality control, quantification of known impurities, and method validation with high precision and low detection limits. ukaazpublications.com alentris.orgukaazpublications.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection, providing molecular weight information. alentris.orgajpaonline.com Highly sensitive and selective method for detecting and quantifying trace impurities. ajpaonline.com alentris.orgajpaonline.com
High-Resolution Mass Spectrometry (HRMS) A type of MS that provides extremely accurate mass measurements, allowing for the determination of elemental composition. researchgate.net Used for the structural elucidation of unknown impurities by providing their exact molecular formula. researchgate.net
Quadrupole Time-of-Flight (Q-TOF) LC-MS A hybrid mass spectrometer combining a quadrupole and a time-of-flight analyzer, offering high resolution and accuracy. google.com Advanced detection and structural confirmation of trace-level impurities, as demonstrated in the detection of a tetramer impurity. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azilsartan Dimer
Reactant of Route 2
Reactant of Route 2
Azilsartan Dimer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.